4-Nonyne
Overview
Description
4-Nonyne is a chemical compound that falls under the category of alkynes, which are hydrocarbons that consist of carbon-carbon triple bonds . The molecule contains a total of 24 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .
Synthesis Analysis
The synthesis of 4-Nonyne is typically carried out in a laboratory setting, utilizing organic chemistry methods. The most common approach to synthesizing 4-Nonyne involves using a procedure known as dehydrohalogenation. Initially, a 1,2-dihaloalkane is reacted with a base, usually a strong one like sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne .Molecular Structure Analysis
The unique feature of 4-Nonyne, and indeed all alkynes, is the carbon-carbon triple bond that differentiates them from other hydrocarbons like alkanes and alkenes . The 4-Nonyne molecule contains a total of 24 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .Chemical Reactions Analysis
Due to the presence of a triple bond, 4-Nonyne is a highly reactive compound. This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles . Given this, 4-Nonyne undergoes many of the standard reactions for alkynes, including hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) .Physical And Chemical Properties Analysis
4-Nonyne is a colorless liquid at room temperature, similar to other hydrocarbons. It has a characteristic sharp or pungent smell, which is common to many alkynes . Because it is an organic compound, it is insoluble in water but can dissolve in organic solvents .Scientific Research Applications
Nonyne’s structure consists of nine carbon atoms (C₉H₁₆), with the ‘yne’ suffix denoting the presence of a triple bond. It’s a colorless liquid at room temperature, emitting a sharp or pungent smell typical of alkynes. Being an organic compound, it’s insoluble in water but dissolves in organic solvents .
Environmental and Health Impacts
Mechanism of Action
Target of Action
4-Nonyne is an organic compound that belongs to the class of alkynes, which are characterized by a carbon-carbon triple bond . The primary targets of 4-Nonyne are likely to be organic molecules that can undergo reactions with alkynes.
Mode of Action
The mode of action of 4-Nonyne is primarily based on its alkyne functional group. Alkynes, including 4-Nonyne, can participate in a variety of chemical reactions, including addition, oxidation, and polymerization reactions . The triple bond of the alkyne is a region of high electron density, making it reactive towards electrophiles and susceptible to catalytic hydrogenation.
Safety and Hazards
As with many chemical compounds, 4-Nonyne also comes with its set of environmental and health concerns. As a volatile organic compound (VOC), it can contribute to air pollution when released into the atmosphere, leading to the formation of ground-level ozone, a key component of smog . From a health perspective, exposure to 4-Nonyne can lead to irritation of the skin, eyes, and respiratory tract. Long-term or high-level exposure may result in more severe health effects, including damage to the central nervous system and liver .
Future Directions
4-Nonyne is primarily utilized in the research and development sectors of chemistry. It can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers . Its unique properties and reactivity make it a valuable compound for future research and development.
properties
IUPAC Name |
non-4-yne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYTXPDVKZFUEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174015 | |
Record name | 4-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 4-Nonyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
20184-91-2 | |
Record name | 4-Nonyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nonyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nonyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reaction pathways observed for 4-nonyne in organic synthesis?
A1: 4-Nonyne serves as a valuable building block in organic synthesis. One notable reaction is its participation in indium-catalyzed reductive β-alkylation of pyrroles. This reaction proceeds through the formation of dipyrrolylalkanes as key intermediates, ultimately yielding β-alkylpyrroles with high regioselectivity [].
Q2: Beyond its use in organic synthesis, has 4-nonyne been identified in any other contexts?
A3: Yes, 4-nonyne has been detected as a volatile organic compound (VOC) produced by a non-aflatoxigenic strain of Aspergillus flavus []. This finding suggests its potential as a biocontrol agent, as VOCs produced by certain fungal strains can inhibit the growth and mycotoxin production of other fungi. Further research is necessary to explore its efficacy and application in this domain.
Q3: Are there analytical techniques available to detect and quantify 4-nonyne?
A4: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique employed to identify and quantify 4-nonyne in complex mixtures, such as those found in volatile organic compound profiles []. This technique allows for the separation and detection of individual compounds based on their mass-to-charge ratios, enabling precise identification and quantification.
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